molecular formula C9H9BrN2O B6222051 5-bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline CAS No. 2758004-13-4

5-bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6222051
CAS RN: 2758004-13-4
M. Wt: 241.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline (5-Br-2-NO-THIQ) is an organobromine compound that has been widely studied due to its potential applications in chemistry and biology. It is an important synthetic intermediate in the synthesis of a variety of heterocyclic compounds, and has also been found to have interesting biological properties.

Scientific Research Applications

5-Br-2-NO-THIQ has been studied for its potential applications in various scientific fields. It has been found to be a useful reagent for the synthesis of heterocyclic compounds, such as indoles and quinolines. Additionally, it has been used as a starting material for the synthesis of biologically active compounds, such as antimicrobial agents, analgesics, and anti-inflammatory agents. In addition, 5-Br-2-NO-THIQ has also been explored for its potential applications in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 5-Br-2-NO-THIQ is not yet fully understood. However, it is believed that the compound may act as a substrate for certain enzymes, such as nitroreductases, which may be involved in the metabolism of the compound. Additionally, 5-Br-2-NO-THIQ may also interact with other biomolecules, such as DNA, proteins, and lipids.
Biochemical and Physiological Effects
5-Br-2-NO-THIQ has been found to have a number of biochemical and physiological effects. It has been found to have antimicrobial activity, as well as anti-inflammatory, analgesic, and antioxidant properties. Additionally, it has been found to have a number of other biological activities, such as anti-cancer, anti-angiogenic, and anti-microbial activities.

Advantages and Limitations for Lab Experiments

The use of 5-Br-2-NO-THIQ in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available compound, and has been found to be an efficient and cost-effective synthetic intermediate. Additionally, it has been found to have a number of interesting biological properties, which makes it a useful tool for studying the biochemical and physiological effects of compounds. However, there are also a number of limitations to the use of 5-Br-2-NO-THIQ in laboratory experiments. It is a highly reactive compound, and can be toxic to humans and animals if not handled properly. Additionally, the mechanism of action of 5-Br-2-NO-THIQ is not yet fully understood, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 5-Br-2-NO-THIQ. For example, further research could be conducted to better understand the mechanism of action of the compound, as well as its potential toxic effects. Additionally, further research could be conducted to explore the potential applications of 5-Br-2-NO-THIQ in biochemistry and molecular biology. Finally, further research could be conducted to explore the potential uses of 5-Br-2-NO-THIQ as a synthetic intermediate in the synthesis of other compounds.

Synthesis Methods

5-Br-2-NO-THIQ is typically synthesized through a two-step process. The first step involves the reaction of 1,2,3,4-tetrahydroisoquinoline (THIQ) with bromine in an aqueous solution, resulting in the formation of 5-bromo-1,2,3,4-tetrahydroisoquinoline (5-Br-THIQ). The second step involves the reaction of 5-Br-THIQ with nitrous acid, resulting in the formation of 5-Br-2-NO-THIQ. This method has been found to be an efficient and cost-effective way to synthesize 5-Br-2-NO-THIQ.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline involves the nitrosation of 5-bromo-1,2,3,4-tetrahydroisoquinoline.", "Starting Materials": [ "5-bromo-1,2,3,4-tetrahydroisoquinoline", "Nitrous acid (HNO2)" ], "Reaction": [ "5-bromo-1,2,3,4-tetrahydroisoquinoline is dissolved in anhydrous ether.", "Nitrous acid is added dropwise to the solution at a temperature of 0-5°C.", "The reaction mixture is stirred for 30 minutes at 0-5°C.", "The resulting yellow precipitate is filtered and washed with cold ether.", "The product, 5-bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline, is obtained as a yellow solid." ] }

CAS RN

2758004-13-4

Molecular Formula

C9H9BrN2O

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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